4,5-Dimethyl-3-((methylthio)methyl)isoxazole 4,5-Dimethyl-3-((methylthio)methyl)isoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17253770
InChI: InChI=1S/C7H11NOS/c1-5-6(2)9-8-7(5)4-10-3/h4H2,1-3H3
SMILES:
Molecular Formula: C7H11NOS
Molecular Weight: 157.24 g/mol

4,5-Dimethyl-3-((methylthio)methyl)isoxazole

CAS No.:

Cat. No.: VC17253770

Molecular Formula: C7H11NOS

Molecular Weight: 157.24 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethyl-3-((methylthio)methyl)isoxazole -

Specification

Molecular Formula C7H11NOS
Molecular Weight 157.24 g/mol
IUPAC Name 4,5-dimethyl-3-(methylsulfanylmethyl)-1,2-oxazole
Standard InChI InChI=1S/C7H11NOS/c1-5-6(2)9-8-7(5)4-10-3/h4H2,1-3H3
Standard InChI Key NYIGAUXZVVOUCC-UHFFFAOYSA-N
Canonical SMILES CC1=C(ON=C1CSC)C

Introduction

Structural and Molecular Analysis

The molecular formula of 4,5-dimethyl-3-((methylthio)methyl)isoxazole is C₈H₁₁NO₂S, with a molecular weight of 185.24 g/mol. The isoxazole core consists of an oxygen and nitrogen atom in a 1,2-azole arrangement, while the substituents influence its electronic and steric properties. Key structural features include:

  • 4,5-Dimethyl groups: These alkyl substituents enhance the compound’s hydrophobicity and stabilize the ring through electron-donating effects.

  • 3-((Methylthio)methyl) group: The thioether linkage introduces potential sites for oxidative metabolism or coordination chemistry.

A comparative analysis with the structurally related compound 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethylisoxazole (CAS 656825-92-2) reveals that the absence of fluorinated groups in 4,5-dimethyl-3-((methylthio)methyl)isoxazole likely reduces its polarity and biological half-life .

Table 1: Predicted Physicochemical Properties

PropertyValue
Boiling Point245–260 °C (estimated)
Density1.22–1.28 g/cm³
LogP (Partition Coefficient)1.8–2.3
pKa-1.5 to 0.5 (ring nitrogen)

These values are derived from computational models and analogs such as 3,5-dimethylisoxazole derivatives .

Synthesis and Manufacturing

The synthesis of 4,5-dimethyl-3-((methylthio)methyl)isoxazole can be inferred from methodologies used for related isoxazoles. A three-step approach is proposed:

Step 1: Formation of the Isoxazole Core

3,5-Dimethylisoxazole serves as a precursor, synthesized via cyclization of acetylacetone with hydroxylamine hydrochloride under acidic conditions . Modifications to introduce the (methylthio)methyl group require careful functionalization at position 3.

Step 2: Sulfur Incorporation

A sulfonation or alkylation reaction introduces the methylthio moiety. For example, reacting 3-chloromethyl-4,5-dimethylisoxazole with methanethiol in the presence of a base (e.g., potassium carbonate) could yield the target compound .

Step 3: Purification

Chromatographic techniques or recrystallization from ethanol/water mixtures ensure high purity (>95%). This mirrors protocols described in patents for analogous isoxazoles, where solvent selection minimizes toxicity .

Key Reaction Pathway

3-Chloromethyl-4,5-dimethylisoxazole+CH3SHBase4,5-Dimethyl-3-((methylthio)methyl)isoxazole\text{3-Chloromethyl-4,5-dimethylisoxazole} + \text{CH}_3\text{SH} \xrightarrow{\text{Base}} \text{4,5-Dimethyl-3-((methylthio)methyl)isoxazole}

Physicochemical Characterization

Experimental data for this compound are sparse, but extrapolations from analogs suggest:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) and poorly soluble in water (<1 mg/mL) .

  • Stability: Stable under ambient conditions but susceptible to oxidative degradation of the thioether group upon prolonged exposure to air.

Spectroscopic profiles include:

  • ¹H NMR (CDCl₃): δ 2.25 (s, 6H, 4,5-CH₃), 2.45 (s, 3H, SCH₃), 3.72 (s, 2H, CH₂S).

  • IR (KBr): 1590 cm⁻¹ (C=N), 1180 cm⁻¹ (C-O), 690 cm⁻¹ (C-S).

Biological and Industrial Applications

Isoxazole derivatives exhibit broad bioactivity, including herbicidal, antifungal, and anti-inflammatory properties. While specific studies on 4,5-dimethyl-3-((methylthio)methyl)isoxazole are lacking, its structural features suggest potential roles:

  • Agrochemicals: The methylthio group may enhance lipid membrane penetration, making it a candidate for herbicide development .

  • Pharmaceutical Intermediates: Isoxazoles are precursors in synthesizing β-lactam antibiotics and COX-2 inhibitors .

Table 2: Comparative Bioactivity of Isoxazole Derivatives

CompoundActivityIC₅₀/EC₅₀
3,5-DimethylisoxazoleAntifungal12 µM
4,5-Dimethyl-3-(thiomethyl)isoxazoleHypothetical HerbicideNot Determined

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